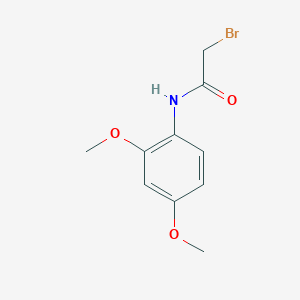

2-bromo-N-(2,4-dimethoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-14-7-3-4-8(9(5-7)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEGXQQLPNQOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide

The synthesis of the title compound can be achieved through several strategic approaches, primarily involving the formation of the amide bond and subsequent or concurrent α-halogenation.

Direct α-Halogenation Approaches to N-(2,4-dimethoxyphenyl)acetamide Precursors

One common strategy for synthesizing α-haloacetamides involves the direct halogenation of the corresponding acetamide (B32628) precursor. mdpi.com In this approach, N-(2,4-dimethoxyphenyl)acetamide would be treated with a brominating agent. mdpi.com Acid-promoted bromination, for instance, often utilizes elemental bromine in an acidic medium like glacial acetic acid to generate the nucleophilic enol form of the acetamide, which then reacts with the electrophilic bromine. mdpi.com

Condensation Reactions Utilizing Bromoacetyl Halides with 2,4-Dimethoxyaniline (B45885) Derivatives

A more direct and widely employed method for the synthesis of this compound is the condensation reaction between a 2,4-dimethoxyaniline derivative and a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. nih.govnih.gov This reaction, a form of N-acylation, involves the nucleophilic attack of the amino group of 2,4-dimethoxyaniline on the electrophilic carbonyl carbon of the bromoacetyl halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. irejournals.com For instance, similar syntheses of N-substituted-2-bromoacetamides have been successfully performed by reacting substituted amines with bromoacetyl bromide in a basic medium. who.int

Investigation of Catalytic Systems and Reaction Conditions for Optimized Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity. For condensation reactions, the choice of solvent and base can significantly impact the reaction rate and outcome. Dichloromethane is a commonly used solvent for such reactions. nih.gov The use of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typical to avoid competition with the aniline (B41778) derivative. nih.govirejournals.com In some cases, palladium-catalyzed cross-coupling reactions have been developed for C-N bond formation, offering an alternative route to amides, though this is more common for aryl halides rather than acyl halides. beilstein-journals.org

Derivatization Reactions of this compound

The presence of the bromine atom at the α-carbon makes this compound a versatile electrophile for various nucleophilic substitution reactions. ksu.edu.sa

Nucleophilic Substitution Reactions at the α-Carbon Electrophilic Center

The carbon atom bonded to the bromine is highly electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom itself. ksu.edu.sa This makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion, which is a good leaving group. ksu.edu.sa These reactions typically proceed via an S(_N)2 mechanism, involving a backside attack of the nucleophile on the electrophilic carbon. ksu.edu.sa

The reaction of this compound with various nitrogen-containing nucleophiles is a powerful tool for the synthesis of a diverse array of nitrogen-containing compounds.

Amination, Amidation, and Imidization Pathways: The α-bromo atom can be readily displaced by amines (amination), amides (amidation), and imides (imidization) to form new C-N bonds. beilstein-journals.org These reactions are fundamental in building more complex molecular architectures. For example, the reaction with primary or secondary amines would yield the corresponding α-amino acetamide derivatives. Palladium-catalyzed methods have also been developed for the coupling of amides and amines with aryl bromides, showcasing the importance of C-N bond formation in organic synthesis. beilstein-journals.org

Heterocyclic Fusion: A particularly significant application of this compound and similar α-halo amides is in the synthesis of fused heterocyclic systems.

Imidazo[1,2-b]pyridazine (B131497) Moieties: The imidazo[1,2-b]pyridazine scaffold is a key structural motif in many biologically active compounds. nih.gov Its synthesis can be achieved through the condensation of an α-haloketone or a related electrophile with a 3-amino-6-halopyridazine. nih.govthesciencein.org In a similar fashion, this compound could potentially serve as the electrophilic partner in such cyclization reactions to generate novel imidazo[1,2-b]pyridazine derivatives.

Oxadiazole Moieties: 1,3,4-Oxadiazoles are another important class of heterocycles with a wide range of reported biological activities. nih.gov A common synthetic route to 1,3,4-oxadiazoles involves the cyclization of N-substituted benzylidine hydrazides, which can be derived from acetohydrazides. nih.gov While the direct involvement of this compound in this specific pathway is not explicitly detailed, its derivatives could be utilized in the synthesis of precursors for oxadiazole ring formation. For instance, nucleophilic substitution with a hydrazine (B178648) derivative could provide a key intermediate for subsequent cyclization.

Cross-Coupling Reactions Involving the Bromine Substituent on Related Acetamides

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the bromine in this compound is on an sp³-hybridized carbon, related α-bromo amides have been shown to participate in such transformations. nih.govnih.gov

The Suzuki-Miyaura coupling reaction, for example, typically couples an organoboron compound with an organohalide. organic-chemistry.org An enantioselective palladium-catalyzed cross-coupling between α-bromo carboxamides and aryl boronic acids has been reported, demonstrating the feasibility of forming α-aryl carboxamides. nih.gov This suggests that this compound could potentially be coupled with various arylboronic acids to introduce aryl substituents at the α-position.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org While traditionally used for sp²-hybridized halides, variations of this reaction could potentially be adapted for substrates like this compound to form substituted alkenes. libretexts.orgnih.gov

The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org Although this reaction is most common for aryl halides, its principles could be extended to certain alkyl halides, making it a potential route for the amination of the α-position of the acetamide. libretexts.org

Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | C-C | 2-aryl-N-(2,4-dimethoxyphenyl)acetamide |

| Heck Reaction | Alkene | C-C | 2-alkenyl-N-(2,4-dimethoxyphenyl)acetamide |

| Buchwald-Hartwig Amination | Amine | C-N | 2-amino-N-(2,4-dimethoxyphenyl)acetamide |

Cyclization Reactions Leading to Fused or Pendant Heterocyclic Systems

The bifunctional nature of this compound, possessing both an electrophilic center and a nucleophilic amide nitrogen (after deprotonation), makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions.

One significant application of related chloro-N-substituted acetamides is in the synthesis of hybrid molecules containing the thiazolidine-2,4-dione (TZD) core. nih.gov In a typical synthetic sequence, a pre-formed heterocyclic scaffold containing a nucleophilic site (e.g., a nitrogen or sulfur atom) can be alkylated with this compound. For instance, the nitrogen atom of a thiazolidine-2,4-dione ring can be alkylated with a 2-chloro-N-substituted acetamide derivative in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov This reaction connects the acetamide moiety to the TZD ring, creating a hybrid compound. Such hybrid structures are often explored for their potential biological activities. nih.govmdpi.comrsc.org

Domino reactions, where a single synthetic operation generates multiple bond formations, offer an efficient pathway to complex molecules. The synthesis of γ-lactams, a prevalent motif in pharmaceuticals, can be achieved from α-bromo imides and unactivated alkenes through a formal [3+2] cycloaddition. nih.gov This transformation can be initiated by photocatalysis or through the formation of an electron donor-acceptor (EDA) complex. nih.gov

In this strategy, the reaction of an α-bromo imide (a protected form of an α-bromo amide) with an olefin generates an electrophilic carbon-centered radical. This radical adds to the alkene, and a subsequent cyclization and workup yield the γ-lactam ring. nih.gov This approach allows for the construction of highly substituted γ-lactam scaffolds from simple starting materials.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope.

The Hantzsch thiazole (B1198619) synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic α-carbon of the bromoacetamide, which is an SN2 displacement of the bromide. chemhelpasap.comresearchgate.net This is followed by an intramolecular nucleophilic attack of the thioamide's nitrogen atom on the amide's carbonyl carbon. The final step is a dehydration of the resulting heterocyclic intermediate to form the aromatic thiazole ring. nih.gov

The mechanism of palladium-catalyzed cross-coupling reactions generally follows a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgresearchgate.netlibretexts.orglibretexts.org

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the acetamide, forming a Pd(II) intermediate.

Transmetalation : In the Suzuki reaction, the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. youtube.comyoutube.com

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.org

The mechanisms for the Heck and Buchwald-Hartwig reactions follow similar principles but involve migratory insertion of an alkene or coordination and deprotonation of an amine, respectively, in place of transmetalation. wikipedia.orglibretexts.orgwikipedia.org

Elucidation of Reaction Intermediates and Transition States

No available research data specifically identifies or characterizes the reaction intermediates or transition states for reactions involving this compound.

Kinetic and Thermodynamic Parameters Governing Reaction Pathways

There are no published studies detailing the kinetic rates, activation energies, or thermodynamic data such as enthalpy and entropy changes for reactions of this compound.

Influence of Solvent and Catalytic Effects on Reaction Outcomes

While general principles of solvent and catalyst effects on similar reactions exist, there is no specific data or research on how different solvents or catalysts influence the reaction outcomes, yields, or selectivity for this compound.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide can be achieved.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic environment of the proton. libretexts.org

Amide Proton (N-H): A broad singlet is expected in the range of δ 8.0-9.5 ppm. This signal's broadness and variable chemical shift are due to hydrogen bonding and exchange phenomena.

Aromatic Protons (Ar-H): The dimethoxyphenyl ring contains three aromatic protons. Their chemical shifts are influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing acetamide (B32628) group, typically appearing in the δ 6.5-8.0 ppm region. libretexts.org The proton ortho to the acetamide group is expected to be the most downfield. The coupling between these adjacent protons would result in a characteristic pattern of doublets and a doublet of doublets.

Methylene Protons (-CH₂-Br): The two protons of the methylene group adjacent to the bromine atom and the carbonyl group are expected to appear as a singlet around δ 4.0 ppm. The electronegativity of the adjacent bromine and carbonyl group deshields these protons, shifting them downfield. msu.edu For the related compound 2-bromo-N-(p-chlorophenyl) acetamide, this CH₂ signal appears at 4.014 ppm. irejournals.com

Methoxy Protons (-OCH₃): Two distinct singlets are anticipated for the two methoxy groups, as they are in different chemical environments. These signals are typically found in the upfield region of δ 3.8-4.0 ppm. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-H (amide) | 8.0 - 9.5 | broad singlet (br s) | 1H |

| Ar-H | 6.5 - 8.0 | m | 3H |

| -CH₂-Br | ~ 4.0 | singlet (s) | 2H |

| -OCH₃ | 3.8 - 4.0 | singlet (s) | 6H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. oregonstate.edu For this compound, ten distinct signals are expected.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear at the low-field end of the spectrum, typically in the range of δ 165-175 ppm. oregonstate.edu

Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons. The carbons directly attached to the oxygen atoms of the methoxy groups will be significantly downfield (δ ~150-160 ppm), as will the carbon attached to the nitrogen atom. The remaining aromatic carbons will appear in the typical aromatic region of δ 110-140 ppm.

Methoxy Carbons (-OCH₃): The two methoxy carbons will have signals in the δ 55-60 ppm range. msu.edu

Methylene Carbon (-CH₂-Br): The carbon of the bromoacetyl group, being attached to an electronegative bromine atom, is expected in the δ 25-35 ppm range. msu.edu For the similar compound 2-bromo-N-(p-chlorophenyl) acetamide, this signal is observed at 29.320 ppm. irejournals.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | 165 - 175 |

| Ar-C (C-O, C-N) | 140 - 160 |

| Ar-C | 110 - 140 |

| -OCH₃ | 55 - 60 |

| -CH₂-Br | 25 - 35 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two to three bonds. libretexts.org In the spectrum of this compound, cross-peaks would be expected between the adjacent aromatic protons, confirming their relative positions on the phenyl ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). u-szeged.hu It would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, the -CH₂- protons to the methylene carbon, and the -OCH₃ protons to the methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH). It is vital for piecing together the molecular fragments. Key expected correlations for this molecule would include:

The amide proton (N-H) showing a correlation to the carbonyl carbon (C=O).

The methylene protons (-CH₂-) showing correlations to the carbonyl carbon.

The aromatic protons showing correlations to neighboring carbons within the ring and to the carbon attached to the nitrogen.

The methoxy protons (-OCH₃) correlating with their respective aromatic carbons. libretexts.org

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. synhet.com

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of the compound. The molecular formula of this compound is C₁₀H₁₂BrNO₃. chemscene.com HRMS would be used to confirm the exact mass of its molecular ion. A key feature in the mass spectrum would be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule. docbrown.info

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₀H₁₂⁷⁹BrNO₃ | 273.0000 |

| [M+2]⁺ | C₁₀H₁₂⁸¹BrNO₃ | 274.9980 |

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure. libretexts.org

For this compound, several key fragmentation pathways are plausible:

Alpha-Cleavage: The bond between the carbonyl carbon and the bromomethyl carbon is a likely point of cleavage. This would lead to the formation of the 2,4-dimethoxyphenyl isocyanate radical cation or related fragments.

Amide Bond Cleavage: Scission of the amide bond (C-N) is a common fragmentation pathway for amides. libretexts.org This could result in two primary fragments: the bromoacetyl cation ([BrCH₂CO]⁺) and the 2,4-dimethoxyaniline (B45885) radical cation ([C₈H₁₁NO₂]⁺•).

Loss of Bromine: The C-Br bond can break to release a bromine radical, leading to a [M-Br]⁺ fragment ion.

The analysis of these characteristic fragments helps to confirm the presence and connectivity of the bromoacetyl group and the 2,4-dimethoxyphenyl moiety.

Table 4: Plausible Mass Fragments of this compound

| Fragment Ion (m/z) | Possible Structure / Origin |

| 274/276 | [C₁₀H₁₂BrNO₃]⁺ (Molecular Ion) |

| 194 | [M-Br]⁺ |

| 153 | [C₈H₁₁NO₂]⁺• (2,4-dimethoxyaniline) |

| 121/123 | [BrCH₂CO]⁺ (bromoacetyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific experimental infrared spectral data, including peak frequencies and assignments for this compound, are not available. A theoretical analysis would predict characteristic absorption bands corresponding to its functional groups. Typically, for a secondary amide like this, one would expect to observe:

N-H stretching: A peak in the region of 3300-3100 cm⁻¹.

C=O stretching (Amide I band): A strong absorption band around 1680-1630 cm⁻¹.

N-H bending (Amide II band): A peak typically found near 1550 cm⁻¹.

C-N stretching: Vibrations in the 1400-1200 cm⁻¹ range.

Aromatic C=C stretching: Multiple peaks in the 1600-1450 cm⁻¹ region.

C-O (ether) stretching: Asymmetric and symmetric stretching bands for the methoxy groups, usually appearing in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

C-Br stretching: A band in the lower frequency region, typically 680-515 cm⁻¹.

Without experimental data, a detailed vibrational analysis and definitive functional group identification for this specific molecule cannot be provided.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Comprehensive X-ray diffraction studies providing detailed crystallographic data for this compound are not found in the available scientific literature. Such studies are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Identification of Intermolecular Interactions within the Crystal Lattice

While N-substituted acetamides are known to form various intermolecular interactions that dictate their crystal packing, specific details for this compound have not been reported. In similar structures, researchers have commonly observed:

N–H⋯O hydrogen bonds: These are very common in secondary amides, where the amide hydrogen acts as a donor and the carbonyl oxygen acts as an acceptor, often leading to the formation of chains or dimers.

C–H⋯O and C–H⋯Br interactions: Weaker hydrogen bonds involving aromatic or aliphatic C-H groups interacting with oxygen or bromine atoms can play a significant role in stabilizing the crystal structure.

A definitive analysis of these interactions requires precise atomic coordinates and bond parameters from a single-crystal XRD study, which is not available.

Conformational Analysis in the Crystalline State

The conformation of the molecule in the solid state, including the planarity of the acetamide group and the dihedral angles between the phenyl ring and the amide side chain, cannot be determined without crystallographic data. This information is crucial for understanding the molecule's preferred spatial orientation and the influence of substituents on its shape.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These calculations can forecast geometry, energy levels, and charge distribution with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. This process minimizes the total electronic energy of the molecule, providing data on bond lengths, bond angles, and dihedral angles. For 2-bromo-N-(2,4-dimethoxyphenyl)acetamide, a DFT calculation would likely be performed using a functional like B3LYP with a basis set such as 6-311G(d,p). The resulting energetic profile would confirm the molecule's most stable conformation, taking into account the rotational freedom around the C-N amide bond and the orientation of the dimethoxyphenyl group. The geometry is crucial as it influences the molecule's reactivity and its packing in the solid state.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are key descriptors of chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxyphenyl ring, due to the electron-donating nature of the methoxy (B1213986) groups. The LUMO would likely be distributed over the acetamide (B32628) moiety, particularly the C-Br bond, which can act as an electron-accepting site.

Illustrative FMO Data for a Related Aromatic Amide

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Indicates electron-donating capability |

| ELUMO | -1.5 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Correlates with chemical stability and reactivity |

Note: This data is representative of a typical aromatic amide and is for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It maps the electrostatic potential onto the electron density surface, color-coding regions to indicate their relative charge.

On an MEP map for this compound:

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. The most negative potential is expected around the carbonyl oxygen atom of the acetamide group, making it a primary site for hydrogen bonding.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential would be found around the hydrogen atom of the amide (N-H) group, highlighting its role as a hydrogen bond donor.

Neutral Regions (Green): These areas have a relatively neutral potential, typically found over the carbon atoms of the aromatic ring.

This analysis provides a clear picture of where the molecule is most likely to interact with other polar molecules or ions.

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density within a molecule, translating complex wavefunctions into a more intuitive Lewis structure representation of chemical bonding. It quantifies intramolecular charge transfer (ICT) by analyzing the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding orbitals).

Intermolecular Interaction Studies in the Solid State

In the solid state, molecules are arranged in a crystal lattice, and their packing is governed by a network of intermolecular interactions. Understanding these forces is crucial for predicting the physical properties of the material.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside is used to map different properties. Two-dimensional "fingerprint plots" are then generated from the surface, providing a quantitative summary of each type of intermolecular contact.

H···H contacts: Typically the most abundant interaction, arising from van der Waals forces.

O···H/H···O contacts: Representing classical N-H···O hydrogen bonds involving the amide group, which are crucial for forming chains or sheets in the crystal structure. Weaker C-H···O interactions also contribute.

Br···H/H···Br contacts: These interactions involving the bromine atom are also significant in directing the crystal packing.

C···H/H···C contacts: These relate to C-H···π interactions with the aromatic ring.

Illustrative Hirshfeld Surface Contact Contributions for a Related Compound

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.5 |

| O···H | 22.1 |

| Br···H | 18.3 |

| C···H | 8.5 |

| Other | 5.6 |

Note: This data is based on a similar brominated N-aryl acetamide and is presented for illustrative purposes to show the typical distribution of intermolecular contacts.

Based on a comprehensive review of available scientific literature, specific computational chemistry and theoretical modeling studies focusing on "this compound," as outlined in the requested sections, have not been published.

Detailed research findings for Energy Framework Analysis, Molecular Docking for predicting binding affinities, and computational assessments of ligand-target recognition mechanisms for this particular compound are not present in the public domain. Therefore, it is not possible to generate the requested article with scientifically accurate, non-hallucinatory data and detailed research findings as per the provided outline.

Structure Property Relationships and Rational Design Principles

Influence of the 2,4-Dimethoxyphenyl Moiety on Molecular Reactivity and Electronic Properties

The 2,4-dimethoxyphenyl group significantly influences the electronic environment of the entire molecule. Methoxy (B1213986) groups (-OCH3) are strong electron-donating groups through resonance, increasing the electron density of the aromatic ring. libretexts.orgresearchgate.net This electron donation, particularly at the ortho and para positions relative to the methoxy groups, activates the ring towards electrophilic aromatic substitution. libretexts.orgnih.gov The oxygen's lone pairs can be delocalized into the ring, which helps to stabilize the intermediate carbocation formed during such reactions. libretexts.org

Role of the Bromine Atom in Modulating Chemical Behavior and Synthetic Utility

The bromine atom on the acyl chain is a key functional feature that largely dictates the synthetic utility of 2-bromo-N-(2,4-dimethoxyphenyl)acetamide. As an α-bromoamide, the compound is an excellent electrophile. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov Bromine is also an effective leaving group, facilitating substitution reactions.

This reactivity makes the compound a versatile building block in organic synthesis. datapdf.comsci-hub.se It can act as an alkylating agent, for instance, in the modification of cysteine residues in proteins. nih.gov The primary utility of α-bromoacetamides lies in their reaction with nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its use in constructing more complex molecules, particularly heterocyclic scaffolds. researchgate.net The bromine atom serves as a handle that can be readily displaced to initiate cyclization or coupling reactions, making it a cornerstone of the molecule's synthetic potential. datapdf.comsci-hub.se

Correlations between Structural Features and Calculated Electronic/Steric Parameters

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed for N-aryl derivatives to correlate their structural features with chemical or biological activities. nih.govresearchgate.net These studies rely on molecular descriptors that quantify various electronic and steric properties. For this compound, several key parameters can be calculated to predict its behavior.

Calculated parameters provide insight into the molecule's physicochemical properties. For instance, the Topological Polar Surface Area (TPSA) is related to a molecule's ability to permeate cell membranes, while the LogP value indicates its lipophilicity. chemscene.com Other important descriptors in QSAR models for related N-aryl compounds include AlogP98, Wiener index, and Dipole-Mag, which describe lipophilicity, molecular branching, and polarity, respectively. nih.gov Computational methods like Hartree-Fock and Density Functional Theory (DFT) can be used to determine electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potentials (MEPs), which reveal information about chemical reactivity and the regions of a molecule most likely to engage in electrophilic or nucleophilic interactions. nih.govpesquisaonline.netresearchgate.net

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BrNO₃ | The elemental composition of the molecule. chemscene.com |

| Molecular Weight | 274.11 g/mol | The mass of one mole of the compound. chemscene.com |

| TPSA (Topological Polar Surface Area) | 47.56 Ų | Sum of surfaces of polar atoms; predicts drug transport properties. chemscene.com |

| LogP | 2.0372 | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. chemscene.com |

| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a hydrogen bond. chemscene.com |

| Hydrogen Bond Donors | 1 | Number of atoms that can donate a hydrogen bond. chemscene.com |

| Rotatable Bonds | 4 | Number of bonds that allow free rotation, indicating molecular flexibility. chemscene.com |

Rational Design Strategies for Novel Analogues of this compound

The structure of this compound offers multiple avenues for modification to create novel analogues with fine-tuned properties. Rational design strategies can target the acyl chain, the aryl ring, or involve the construction of entirely new ring systems.

Alterations to the acyl chain can significantly impact the molecule's conformation and its interactions with target enzymes or receptors. nih.govmdpi.com Increasing or decreasing the length of the carbon chain between the amide and the bromine atom would alter the molecule's flexibility and spatial arrangement. The position of the bromine atom is critical; its current α-position to the carbonyl is ideal for SN2-type reactions. Moving it to the β- or γ-position would change the reactivity profile, potentially favoring elimination reactions or different cyclization pathways. Replacing the bromoacetyl group with other acyl groups could also be explored to modulate the compound's reactivity and steric bulk. mdpi.com

The high reactivity of the α-bromoacetamide moiety makes it an excellent precursor for the synthesis of heterocyclic compounds. researchgate.net This represents a powerful strategy for creating analogues with diverse three-dimensional shapes and electronic properties. By reacting this compound with various binucleophilic reagents, a wide array of heterocyclic systems can be constructed. For example, reaction with thiourea (B124793) could yield aminothiazoles, while reaction with other appropriate precursors could lead to imidazoles, oxazoles, or other fused heterocyclic systems. researchgate.netmdpi.com This approach, often involving [3+2] cycloaddition or condensation-cyclization reactions, allows for the incorporation of the core N-(2,4-dimethoxyphenyl)acetamide structure into more rigid and functionally diverse molecular frameworks. mdpi.comresearchgate.net

Future Research Directions and Potential Academic Contributions

Advanced Computational Studies on Complex Reaction Pathways and Dynamic Molecular Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. For 2-bromo-N-(2,4-dimethoxyphenyl)acetamide, such studies are currently lacking but could provide profound insights into its reactivity and conformational dynamics.

Future computational research could include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model reaction mechanisms involving the bromoacetamide. rsc.orgresearchgate.netmdpi.comresearchgate.net This would allow researchers to calculate the energy barriers for various reaction pathways, such as nucleophilic substitution at the α-carbon, and to understand the influence of the dimethoxyphenyl group on the reaction's feasibility and selectivity. rsc.orgnih.gov Such studies can predict the most likely products and optimize reaction conditions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, revealing its conformational preferences in different solvents. nih.govacs.org For N-aryl acetamides, the orientation of the amide bond relative to the aromatic ring is crucial for its interactions. nih.govacs.orgnih.gov MD simulations can elucidate stable conformations and the energy landscape of their interconversion, which is vital for understanding its role in larger molecular assemblies. nih.govacs.org

These computational approaches would provide a theoretical framework to guide experimental work, accelerating the discovery of new reactions and applications.

Development of Novel Reagents and Catalytic Systems Leveraging the Reactivity of this compound

The inherent reactivity of the carbon-bromine (C-Br) bond in this compound makes it an excellent candidate for use as a foundational reagent in organic synthesis. The electrophilic α-carbon is susceptible to attack by a wide range of nucleophiles, allowing for the facile introduction of the N-(2,4-dimethoxyphenyl)acetamide moiety into other molecules.

Future work in this area should focus on:

Functional Group Transformation: The bromine atom serves as a versatile leaving group that can be displaced by nucleophiles such as thiols, amines, and azides. This reactivity can be harnessed to synthesize a library of new compounds with diverse functionalities. For instance, its reaction with cysteine residues in peptides is a known application for haloacetamides, suggesting its potential in bioconjugation chemistry. nih.gov

Precursor for Heterocyclic Synthesis: α-Haloacetamides are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry. Research into cycloaddition and domino reactions starting from this compound could lead to novel and efficient routes to complex aza-heterocycles.

Ligand Development: The molecule can be used as a building block to construct more complex ligands for catalysis. By substituting the bromine with a coordinating group, new ligands could be synthesized where the N-(2,4-dimethoxyphenyl)acetamide fragment provides steric bulk or secondary coordination spheres, potentially influencing the selectivity and activity of a metal catalyst.

Investigation of this compound as a Precursor for Advanced Materials Chemistry Research

The structural features of this compound make it a promising candidate for the development of advanced functional materials, an area that remains unexplored for this compound.

Functional Polymers: The C-Br bond is a key component in Atom Transfer Radical Polymerization (ATRP), a powerful controlled polymerization technique. wikipedia.org Alkyl halides can act as initiators for this process, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. wikipedia.orgcmu.edugoogle.com

ATRP Initiator: this compound could be directly employed as a functional initiator for ATRP. uni-plovdiv.bgtcichemicals.com This would result in polymer chains with the N-(2,4-dimethoxyphenyl)acetamide group covalently attached at one end. This terminal functional group could then influence the polymer's properties, such as solubility, thermal stability, or its ability to interact with other molecules or surfaces.

Supramolecular Assemblies: Supramolecular chemistry involves the self-assembly of molecules into ordered structures through non-covalent interactions. nih.gov N-aryl acetamides are known to form predictable structures through hydrogen bonding and π-π stacking. iucr.orgresearchgate.net

Hydrogen-Bonded Networks: The amide group (-CONH-) in the molecule is an excellent hydrogen bond donor (N-H) and acceptor (C=O). researchgate.netnumberanalytics.com This allows molecules of this compound to self-assemble into chains, tapes, or sheets. nih.goviucr.orgresearchgate.net

π-π Stacking: The electron-rich dimethoxyphenyl ring can participate in π-π stacking interactions, which would further stabilize the self-assembled structures. acs.org

Future research should investigate the self-assembly of this molecule in various solvents and on different surfaces to explore the formation of novel, ordered materials like liquid crystals, gels, or crystalline solids with unique optical or electronic properties. nih.govacs.org

Summary of Proposed Research Directions

| Area | Focus | Potential Contribution |

| Synthesis | Stereoselective methodologies (chiral auxiliaries, catalysis) | Access to enantiomerically pure N-acyl-α-bromoacetamides for chiral synthesis. |

| Computational Study | DFT and Molecular Dynamics simulations | Elucidation of reaction mechanisms, conformational preferences, and dynamic behavior to guide experiments. rsc.orgresearchgate.netnih.govnih.govacs.org |

| Reactivity | Use as a synthon for new molecules | Development of novel reagents, ligands, and efficient pathways to complex heterocyclic structures. |

| Materials Science | Application as an ATRP initiator and a supramolecular building block | Creation of novel functional polymers and self-assembled materials with tailored properties. wikipedia.orgcmu.eduiucr.org |

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-bromo-N-(2,4-dimethoxyphenyl)acetamide?

The synthesis typically involves:

- Acetylation : Reaction of 2,4-dimethoxyaniline with bromoacetyl bromide under controlled conditions (0–5°C, anhydrous dichloromethane) to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Optimization : Key parameters include solvent polarity (e.g., DMF for solubility vs. DCM for reactivity), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 amine-to-acylating agent). Excess bromoacetyl bromide may lead to di-substituted byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy groups at 2- and 4-positions, bromoacetamide linkage).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 315.02).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related bromophenyl acetamide derivatives (e.g., C–Br bond length ~1.89 Å) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura couplings with aryl boronic acids. Electron-donating methoxy groups on the phenyl ring enhance the electron density at the acetamide nitrogen, potentially stabilizing intermediates.

- Methodological Insight : Use Pd(PPh) as a catalyst and KCO as a base in THF/HO (3:1) at 80°C. Monitor reaction progress via TLC to avoid over-substitution .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- In Vitro Assays : Standardize protocols (e.g., MTT assay for cytotoxicity, IC values against HeLa cells).

- Structure-Activity Relationship (SAR) : Compare derivatives (e.g., replacing methoxy with nitro or fluoro groups) to identify critical pharmacophores. For example, 2,4-dimethoxy groups enhance membrane permeability but may reduce binding affinity to certain enzyme pockets .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina to simulate binding to α-glucosidase (PDB ID: 1XSI). The bromoacetamide moiety may form hydrogen bonds with Arg, while methoxy groups engage in hydrophobic interactions.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field). Validate with experimental IC data .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Scale-Up Adjustments : Replace batch reactors with flow chemistry setups to improve heat transfer and mixing.

- Byproduct Mitigation : Add molecular sieves to absorb HBr generated during acetylation, preventing acid-catalyzed decomposition .

Q. What in vitro models are suitable for evaluating neuroprotective activity?

- Primary Neuronal Cultures : Treat with 10–50 μM compound under oxidative stress (HO-induced). Measure caspase-3 activation via fluorometric assays.

- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assay (PAMPA-BBB) to predict CNS bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.